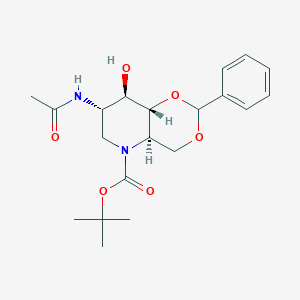

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

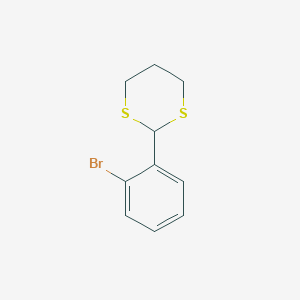

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol is a synthetic compound used in the biomedical industry for treating type 2 diabetes . It works by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates in the small intestine, slowing down the absorption of glucose and reducing blood sugar level .

Molecular Structure Analysis

The molecular formula of this compound is C20H28N2O6 . It includes functional groups such as acetamido and benzylidene, which contribute to its chemical properties and biological activity.Physical And Chemical Properties Analysis

This compound is a white foam . It is soluble in dichloromethane and methanol . Its melting point is 188-189°C .Applications De Recherche Scientifique

Enzyme Inhibition

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol has been highlighted for its role as a potent and specific inhibitor of β-N-acetylglucosaminidases. This activity is of particular interest due to the enzyme's involvement in various biochemical processes, including those related to cellular communication and pathogenesis of diseases. The compound's specificity towards these enzymes underlines its potential utility in the development of therapeutic agents targeting diseases associated with enzyme dysfunction (Fleet et al., 1986).

Synthesis and Chemical Modifications

Research into the chemistry of 2-acetamido-1,2-dideoxynojirimycin, which shares the core structure with the subject compound, provides insight into synthetic pathways that could be utilized for producing derivatives with enhanced biological activities or specificities. This synthesis, involving a double inversion procedure starting from 1-deoxynojirimycin, underscores the versatility of such compounds in chemical transformations, potentially leading to novel therapeutic agents (Böshagen et al., 1987).

Analogues and Derivative Synthesis

The compound also serves as a starting point for the synthesis of aza-analogues of repeating disaccharide units in bacterial cell wall peptidoglycan. These studies not only expand the chemical repertoire of sugar mimetics but also contribute to the understanding of bacterial cell wall synthesis and the design of antibiotics. The synthesis of peptide-derivatized derivatives exemplifies the compound’s utility in creating molecules that mimic natural substrates of enzymes, potentially leading to the development of novel antibacterial agents, despite some derivatives showing no antibacterial activity (Moss & Southgate, 1993).

Glycan Processing Inhibition

Furthermore, modifications of 1-deoxynojirimycin into various N-acetylhexosamine analogs, including structures similar to the subject compound, underline the potential of these molecules in studying glycan processing. By inhibiting specific steps in the glycan processing pathway, these compounds can be used to understand the role of glycans in health and disease, offering pathways to novel therapeutic approaches (Kiso et al., 1991).

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJOFLORWKFHJ-QHBCJLDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565023 |

Source

|

| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol | |

CAS RN |

1221795-90-9 |

Source

|

| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)